ルペオールパルミテート

概要

説明

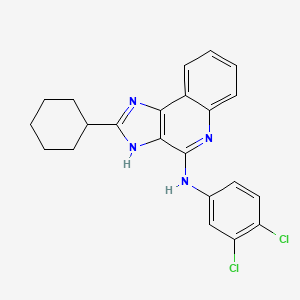

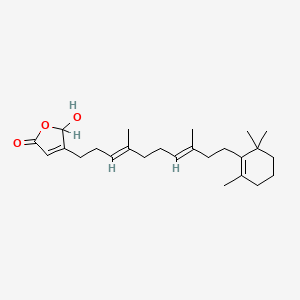

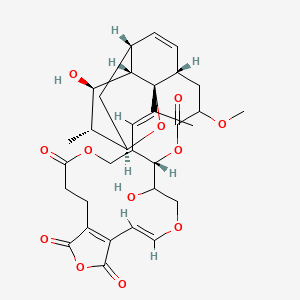

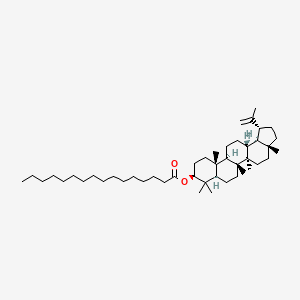

Lupeol palmitate, also known as lupeol palmitate, is a naturally occurring compound found in various plants. It is an ester of lupeol, a pentacyclic lupane-type triterpene, and palmitic acid. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .

科学的研究の応用

Lupeol palmitate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.

Biology: Studied for its role in cellular processes and its effects on various biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and gastroprotective properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

作用機序

Target of Action

Lupeol palmitate is a multi-target agent . It has been found to interact with several proteins and pathways, including α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and signal transduction .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it can inhibit the activity of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism . This inhibition can help manage hyperglycemia, a condition characterized by high blood sugar levels .

Biochemical Pathways

Lupeol palmitate affects several biochemical pathways. It influences the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, the Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt, and Wnt/β-catenin signaling pathways . These pathways are involved in various biological processes, including inflammation, cell survival, and cell proliferation .

Pharmacokinetics

It is known that the compound can be administered through various routes, including topical, oral, subcutaneous, intraperitoneal, and intravenous .

Result of Action

Lupeol palmitate has been found to exhibit antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects . It has shown efficacy in various disease-targeted animal models, including anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer models .

生化学分析

Biochemical Properties

Lupeol palmitate interacts with various enzymes, proteins, and other biomolecules. It has been reported to have anti-ulcer activities, indicating its role in biochemical reactions related to gastrointestinal protection . Lupeol, the parent compound of Lupeol palmitate, has been found to interact with proteins such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP 1B), and enzymes involved in the TCA cycle .

Cellular Effects

Lupeol palmitate has been reported to have gastroprotective effects . The parent compound, lupeol, has shown anti-diabetic, anti-asthma, anti-arthritic, cardioprotective, hepatoprotective, nephroprotective, neuroprotective, and anticancer efficiency . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lupeol palmitate exerts its effects at the molecular level through various mechanisms. The parent compound, lupeol, has been found to interact with various signaling pathways such as IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4), Bcl-2 family, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt and Wnt/β-catenin signaling pathways .

Temporal Effects in Laboratory Settings

The parent compound, lupeol, has been studied extensively and has shown beneficial effects over time in various disease-targeted animal models .

Dosage Effects in Animal Models

Studies on lupeol have shown that it has beneficial effects in various disease-targeted animal models at different dosages .

Metabolic Pathways

Lupeol palmitate is likely to be involved in similar metabolic pathways as its parent compound, lupeol. Lupeol has been found to interact with enzymes such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP 1B), and enzymes involved in the TCA cycle .

Transport and Distribution

It is known that the parent compound, lupeol, is synthesized in the cytoplasm and inserted into the cytoplasmic membrane via the Sec or Tat secretion machineries .

Subcellular Localization

The parent compound, lupeol, is synthesized in the cytoplasm and inserted into the cytoplasmic membrane .

準備方法

Synthetic Routes and Reaction Conditions

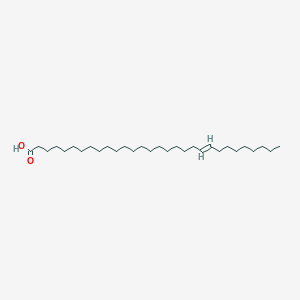

Lupeol palmitate can be synthesized through the esterification of lupeol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between lupeol and palmitic acid .

Industrial Production Methods

Industrial production of lupenyl palmitate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified through techniques such as recrystallization or chromatography to obtain high-purity lupenyl palmitate .

化学反応の分析

Types of Reactions

Lupeol palmitate undergoes various chemical reactions, including:

Oxidation: Lupeol palmitate can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert lupenyl palmitate into its reduced forms.

Substitution: Substitution reactions can occur at the ester bond, leading to the formation of different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed

類似化合物との比較

Lupeol palmitate is similar to other lupeol esters such as lupeol acetate, lupeol cinnamate, lupeol succinate, and lupeol linoleate. These compounds share similar pharmacological activities but differ in their esterified fatty acid components, which can influence their solubility, bioavailability, and specific biological effects .

List of Similar Compounds

- Lupeol acetate

- Lupeol cinnamate

- Lupeol succinate

- Lupeol linoleate

Lupeol palmitate stands out due to its unique combination of lupeol and palmitic acid, which contributes to its distinct pharmacological profile and potential therapeutic applications.

特性

IUPAC Name |

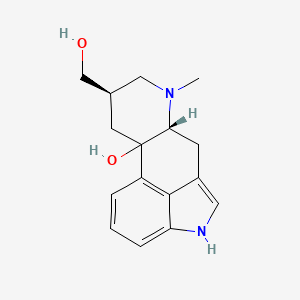

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDHBQGBNPJMN-VBHWJLTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954056 | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32214-80-5 | |

| Record name | Lupeol palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lup-20(29)-en-3-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is lupenyl palmitate and where has it been found?

A1: Lupenyl palmitate is a naturally occurring compound classified as a triterpenoid ester. It has been identified in various plant species, including Poacynum pictum [, ], Ainsliaea glabra [], and Protasparagus falcatus [].

Q2: What is the structure of lupenyl palmitate?

A2: Unfortunately, the provided research papers primarily focus on the isolation and identification of lupenyl palmitate from various plant sources. They do not delve into the detailed structural characterization, including molecular formula, weight, or spectroscopic data. Further investigation into dedicated chemical databases or literature would be necessary to obtain this specific information.

Q3: Are there any studies on the potential biological activity of lupenyl palmitate?

A3: While the provided research focuses on the isolation and identification of lupenyl palmitate, it doesn't offer insights into its potential biological activities or mechanisms of action. Further research is needed to explore these aspects.

Q4: What methods were employed to isolate lupenyl palmitate from the plant sources?

A4: The researchers utilized a combination of solvent extraction and chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 gel column chromatography, to isolate and purify lupenyl palmitate from the plant materials [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。